Quantified RPTPβ Inhibition Advantage Over Cyclohexyl Analog
In a direct head-to-head enzymatic assay, an analog containing the biphenyl group (the core structural motif of Biphenyl-4-yl(cyclohexyl)acetic acid) demonstrates significantly higher inhibitory potency against receptor-type tyrosine protein phosphatase beta (RPTPβ) compared to a cyclohexyl analog. The biphenyl-substituted compound (1a) exhibits an IC50 of 3.6 µM, whereas the cyclohexyl-substituted compound (1b) has an IC50 of 9.6 µM [1].
| Evidence Dimension | Inhibition of RPTPβ enzyme activity |
|---|---|
| Target Compound Data | IC50 = 3.6 ± 0.8 µM (for biphenyl analog 1a) |
| Comparator Or Baseline | Cyclohexyl analog (1b): IC50 = 9.6 ± 0.6 µM |
| Quantified Difference | 2.67-fold lower IC50 (higher potency) |
| Conditions | Enzymatic assay at pH 7.0 and 25°C using pNPP as a substrate. |
Why This Matters
This data provides a quantifiable reason for selecting compounds with the biphenyl scaffold, like Biphenyl-4-yl(cyclohexyl)acetic acid, for research targeting RPTPβ over simpler aliphatic analogs.
- [1] PMC3995206. Table 1: IC50 values for RPTPβ inhibition. National Center for Biotechnology Information. View Source
